molecular formula C13H20N4O4 B13917554 Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13917554
M. Wt: 296.32 g/mol
InChI Key: QLVFLPFHFRXNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common approach is the [3+2] cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The azetidine ring can be introduced through a nucleophilic substitution reaction, followed by the addition of the Boc protecting group to stabilize the molecule .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. The use of catalysts and purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while reduction of the azetidine ring can produce amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Methyl 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate lies in its combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable compound for various applications in scientific research and industrial processes .

Properties

IUPAC Name

methyl 1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)16-5-9(6-16)7-17-8-10(14-15-17)11(18)20-4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVFLPFHFRXNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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